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Introduction
TAK-041, also known as NBI-1065846, is an investigational, orally available small molecule

that acts as a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[1]

[2] GPR139 is an orphan receptor highly expressed in the central nervous system (CNS),

particularly in the habenula, a key brain region implicated in reward, motivation, and the

pathophysiology of schizophrenia.[2][3] Preclinical studies have suggested the potential of

TAK-041 in treating the negative and cognitive symptoms associated with schizophrenia.[3][4]

This technical guide provides a comprehensive overview of the pharmacokinetics and brain

penetration of TAK-041, compiling available data from clinical and preclinical studies.

Pharmacokinetics
A Phase 1 clinical trial (NCT02748694) evaluated the safety, tolerability, and pharmacokinetics

of TAK-041 in healthy volunteers and patients with stable schizophrenia.[5][6] The study

consisted of single rising dose (SRD) and multiple rising dose (MRD) cohorts.[5]

Clinical Pharmacokinetics in Healthy Volunteers and
Schizophrenia Patients
TAK-041 exhibited a nearly linear pharmacokinetic profile with rapid absorption.[5] A long half-

life ranging from 170 to 302 hours was observed across all tested doses.[5] The bioavailability
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of the tablet formulation was found to be similar to that of an oral suspension, and no significant

food effect was detected.[5] Interestingly, systemic exposure to TAK-041 was 22-30% lower in

patients with schizophrenia compared to healthy volunteers.[5]

Table 1: Summary of Phase 1 Single Rising Dose (SRD) Study Design in Healthy Volunteers[6]

Cohort Dose of TAK-041 (Oral Suspension)

1 & 2 5 mg, 10 mg, 20 mg, 40 mg (alternating panel)

3 80 mg (sequential panel)

4 120 mg (sequential panel)

5 160 mg (sequential panel)

Table 2: Summary of Phase 1 Multiple Rising Dose (MRD) Study Design in Healthy

Volunteers[6]

Cohort Loading Dose (Day 1)
Maintenance Dose (Days 8,
15, 22)

1 40 mg 20 mg

2 80 mg 40 mg

3 120 mg 60 mg

4 160 mg 80 mg

Table 3: Summary of Phase 1 Multiple Dose Study Design in Patients with Stable

Schizophrenia[6]

Loading Dose (Day 1) Maintenance Dose (Days 8, 15, 22)

160 mg 80 mg

Note: Specific Cmax and AUC values for each cohort were not publicly available in the

reviewed literature.
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Brain Penetration
The ability of a CNS-targeted drug to cross the blood-brain barrier is critical for its efficacy. The

brain penetration of TAK-041 has been confirmed in humans through Positron Emission

Tomography (PET) imaging studies.[7]

Human PET Imaging
A study in healthy volunteers utilized the radiotracer [11C]-(+)-PHNO, an agonist for dopamine

D2/D3 receptors, to assess the in-vivo occupancy of TAK-041 and its effects on the dopamine

system.[1][7] The study demonstrated that TAK-041 enters the human brain and engages with

GPR139, leading to a modulation of endogenous dopamine release.[7] Pre-treatment with

TAK-041 significantly attenuated the d-amphetamine-induced reduction in [11C]PHNO binding

potential in the putamen and ventral striatum, with a greater effect observed at a 40 mg dose

compared to a 20 mg dose.[7]

Preclinical Evidence
In vivo studies in BALB/c mice, a strain known to exhibit social interaction deficits, showed that

TAK-041 administration led to a GPR139-agonist-dependent modulation of habenula cell

activity and rescued these social deficits.[2] Furthermore, microdialysis studies in rodents have

demonstrated that pre-treatment with TAK-041 can attenuate the amphetamine-induced

increase in extracellular dopamine release in the nucleus accumbens.[7]

Experimental Protocols
Phase 1 Clinical Trial (NCT02748694) Protocol[5][6]

Study Design: A four-part study including single rising doses and multiple rising doses in

healthy adults, an evaluation of tablet versus oral suspension bioavailability, and a multiple-

dose study in patients with stable schizophrenia.

Participants: Healthy adult volunteers and adults with a diagnosis of stable schizophrenia.

Dosing:

SRD (Healthy Volunteers): Oral suspension of TAK-041 at doses of 5, 10, 20, 40, 80, 120,

and 160 mg.
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MRD (Healthy Volunteers): Loading doses of 40, 80, 120, and 160 mg followed by

maintenance doses of 20, 40, 60, and 80 mg, respectively.

Schizophrenia Patients: A loading dose of 160 mg followed by a maintenance dose of 80

mg.

Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to

characterize the pharmacokinetic profile of TAK-041. Specific time points were not detailed

in the available literature.

Bioanalytical Method: Plasma concentrations of TAK-041 were measured using a validated

analytical method.

Human PET Imaging Study Protocol[7]
Participants: Ten healthy volunteers.

Radiotracer: [11C]-(+)-PHNO, a dopamine D2/D3 receptor agonist.

Study Design: Each participant underwent three PET scans: a baseline scan, a scan after

administration of d-amphetamine (0.5 mg/kg), and a scan after pre-treatment with a single

oral dose of TAK-041 (20 mg or 40 mg) followed by d-amphetamine (0.5 mg/kg).

Imaging Protocol:

PET scans were performed to measure the binding potential of [11C]-(+)-PHNO in various

brain regions.

The attenuation of the d-amphetamine-induced reduction in radiotracer binding was used

as a pharmacodynamic biomarker of TAK-041 activity.

Pharmacokinetic Sampling: Venous blood samples were collected during the post-dose PET

scans for pharmacokinetic analysis of TAK-041.

Bioanalytical Method: Plasma concentrations of TAK-041 were measured by HPLC with

tandem mass spectrometry.
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Preclinical In Vivo Microdialysis Protocol (Rodents)[7][8]
[9][10][11]

Animals: Rodents (specific strain and species may vary between studies).

Surgical Procedure:

Anesthetize the animal (e.g., with isoflurane).

Secure the animal in a stereotaxic frame.

Implant a guide cannula targeting the nucleus accumbens.

Allow for a post-operative recovery period.

Microdialysis Procedure:

Insert a microdialysis probe through the guide cannula.

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate

(e.g., 1-2 µL/min).

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable

baseline of dopamine levels.

Administer TAK-041 (route and dose dependent on the study design).

Continue collecting dialysate samples to measure changes in extracellular dopamine

concentrations.

Analytical Method:

Analyze the collected dialysate samples using high-performance liquid chromatography

with electrochemical detection (HPLC-ECD) to quantify dopamine levels.

Signaling Pathway and Experimental Workflows
GPR139 Signaling Pathway
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TAK-041 exerts its effects by activating GPR139. The primary signaling cascade initiated by

GPR139 activation involves the Gq/11 family of G proteins.[8][9][10] This leads to the activation

of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

[11][12] IP3 triggers the release of calcium from intracellular stores, leading to an increase in

cytosolic calcium concentration.[11] This signaling pathway ultimately modulates the activity of

downstream effectors such as adenylyl cyclase and G-protein-coupled inwardly rectifying

potassium (GIRK) channels.[8][9][10]

Plasma Membrane

Cytosol

TAK-041
GPR139

binds
Gq/11

activates
PLCβ

activates
PIP2

hydrolyzes

IP3

DAG

Ca²⁺ Release
from ER

triggers

Downstream
Effectors

(e.g., Adenylyl Cyclase,
GIRK Channels)modulates

modulates

Click to download full resolution via product page

Caption: GPR139 signaling cascade initiated by TAK-041.

Experimental Workflow: Human PET Imaging
The workflow for the human PET imaging study involved a multi-scan protocol to assess the

pharmacodynamic effects of TAK-041 on dopamine release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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